Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2416218-25-0
VCID: VC6695205
InChI: InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H/t10-;/m0./s1
SMILES: COC(=O)C1CC2=C(CN1)C=C(C=C2)Br.Cl
Molecular Formula: C11H13BrClNO2
Molecular Weight: 306.58

Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride

CAS No.: 2416218-25-0

Cat. No.: VC6695205

Molecular Formula: C11H13BrClNO2

Molecular Weight: 306.58

* For research use only. Not for human or veterinary use.

Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride - 2416218-25-0

Specification

CAS No. 2416218-25-0
Molecular Formula C11H13BrClNO2
Molecular Weight 306.58
IUPAC Name methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H/t10-;/m0./s1
Standard InChI Key GMUHWXAZHLCZGC-JTQLQIEISA-N
SMILES COC(=O)C1CC2=C(CN1)C=C(C=C2)Br.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s molecular formula is C₁₁H₁₃BrClNO₂, with a calculated molecular weight of 322.59 g/mol. Its structure comprises a tetrahydroisoquinoline core, a bicyclic system fused with a benzene ring and a partially saturated six-membered nitrogen-containing ring. Key features include:

  • Bromine atom at the 7-position, enhancing electrophilic reactivity for further functionalization.

  • (3S)-Methyl ester group, which influences solubility and serves as a protecting group for carboxylic acid intermediates.

  • Hydrochloride salt, improving crystallinity and stability for storage and handling .

The stereochemistry at the 3-position (S-configuration) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .

Spectroscopic and Computational Identifiers

  • IUPAC Name: (3S)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride.

  • InChI: InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-6-8-4-2-3-5-9(8)7-13-10;/h2-5,10,13H,6-7H2,1H3,(H,12,14);1H/t10-;/m0./s1 .

  • SMILES: COC(=O)[C@@H]1CC2=C(C=CC=C2Br)CN1.Cl .

  • CAS Registry: 2416218-25-0 .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves bromination of a preformed tetrahydroisoquinoline scaffold followed by esterification and salt formation:

  • Bromination: 1,2,3,4-Tetrahydroisoquinoline is brominated at the 7-position using N-bromosuccinimide (NBS) under radical conditions .

  • Esterification: The carboxylic acid intermediate is methylated via Fischer esterification or using diazomethane.

  • Resolution: Chiral chromatography or enzymatic resolution isolates the (3S)-enantiomer.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

A 1998 Journal of Organic Chemistry study demonstrated analogous synthetic strategies for brominated tetrahydroisoquinolines, achieving yields of 65–78% .

Industrial Production and Vendors

Commercial suppliers include specialized chemical manufacturers (Table 1). Pricing varies based on purity and scale, with research-grade quantities (1–5 g) costing $90–$270 .

Table 1: Vendor Pricing Data (Representative Examples)

VendorPurityQuantityPrice (USD)
Alfa Aesar97%1 g92.65
TRC97%250 mg95.00

Physicochemical Properties

Solubility and Stability

  • Solubility: Freely soluble in polar solvents (water, methanol, DMSO) due to ionic hydrochloride interactions. Limited solubility in nonpolar solvents (logP ≈ 1.8) .

  • Stability: Stable under inert atmospheres at −20°C. Decomposes above 200°C, releasing HCl and CO₂ .

Spectroscopic Characteristics

  • IR (KBr): 1735 cm⁻¹ (C=O ester), 750 cm⁻¹ (C-Br stretch).

  • ¹H NMR (400 MHz, D₂O): δ 7.25 (d, J = 8.4 Hz, 1H, ArH), 6.95 (s, 1H, ArH), 4.10 (m, 1H, CH), 3.70 (s, 3H, OCH₃), 3.15–2.90 (m, 4H, CH₂) .

Pharmacological and Industrial Applications

Medicinal Chemistry Applications

The tetrahydroisoquinoline core is a privileged structure in drug discovery:

  • Adrenergic Receptor Modulators: Analogues show affinity for α₁-adrenergic receptors (Kᵢ = 12 nM) .

  • Opioid Agonists: Methyl ester derivatives act as μ-opioid receptor agonists with reduced side-effect profiles compared to morphine .

Industrial Use as an Intermediate

This compound serves as a precursor for:

  • Antihypertensive Agents: Functionalization at the 7-position yields derivatives with vasodilatory effects.

  • Antipsychotics: Bromine substitution enhances blood-brain barrier permeability .

Future Research Directions

  • Enantioselective Synthesis: Developing catalytic asymmetric methods to improve (3S) yield.

  • Prodrug Development: Investigating hydrolyzable esters for sustained drug release.

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